molecular formula C13H26N2 B2490864 1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine CAS No. 416866-67-6

1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine

Cat. No.: B2490864
CAS No.: 416866-67-6
M. Wt: 210.365
InChI Key: DCJHMQGYKZDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-11-5-3-4-6-13(11)14-12-7-9-15(2)10-8-12/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJHMQGYKZDCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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